molecular formula C8H12O4 B2455564 1,2-Dimethylcyclobutane-1,2-dicarboxylic acid CAS No. 90199-97-6

1,2-Dimethylcyclobutane-1,2-dicarboxylic acid

Cat. No.: B2455564
CAS No.: 90199-97-6
M. Wt: 172.18
InChI Key: UAVBJCGFDYWJAG-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclobutane-1,2-dicarboxylic acid is an organic compound with the molecular formula C8H12O4. It is a dicarboxylic acid derivative of cyclobutane, characterized by the presence of two methyl groups and two carboxylic acid groups attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

1,2-dimethylcyclobutane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-7(5(9)10)3-4-8(7,2)6(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVBJCGFDYWJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1(C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23472-39-1
Record name rac-(1R,2R)-1,2-dimethylcyclobutane-1,2-dicarboxylic acid
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Preparation Methods

Reaction Mechanism and General Procedure

The [2+2] cycloaddition between maleic or fumaric acid esters and ketene acetals, as described in EP0893427B1, is a cornerstone method for constructing the cyclobutane core. This stereospecific reaction proceeds via a Lewis acid-catalyzed process, typically employing dialkylaluminum chlorides (e.g., diisobutylaluminum chloride) and a sterically hindered base (e.g., ethyldiisopropylamine). Key steps include:

  • Activation of the dicarboxylic ester : The Lewis acid coordinates to the ester carbonyl groups, polarizing the double bond for cycloaddition.
  • Ketene acetal addition : The ketene acetal (e.g., diethyl ketene acetal) undergoes a concerted [2+2] addition to the activated dienophile, forming the cyclobutane ring.
  • Workup and isolation : The reaction mixture is quenched, and the product is purified via crystallization or chromatography.

Stereochemical Outcomes

  • Fumaric acid esters yield trans-1,2-dicarboxylates due to the retention of configuration during cycloaddition.
  • Maleic acid esters produce cis-1,2-dicarboxylates , albeit with lower stereoselectivity in some cases.
  • The use of chiral auxiliaries (e.g., (1R)-menthyl) enables asymmetric induction, achieving diastereomeric excess (de) values up to 87%.

Optimization and Scalability

Table 1 summarizes critical reaction parameters and their impact on yield and stereoselectivity, as reported in EP0893427B1:

Example Ketene Acetal (eq.) Base (eq.) Temp. (°C) Lewis Acid (eq.) Solvent Yield (%) de (%)
1 1.2 1.1 -20 DiisobutylAlCl (1.0) Toluene 92 87
2 1.5 1.5 -30 DiethylAlCl (1.2) Dichloromethane 85 78

Key findings:

  • Lower temperatures (-20°C to -30°C) favor higher diastereoselectivity by suppressing thermal equilibration.
  • A 10–20% excess of ketene acetal ensures complete conversion of the dicarboxylic ester.

Cyclization of Malonate Esters with Dihaloalkanes

Adaptation from Cyclopentane Synthesis

Although primarily used for cyclopentane derivatives, the cyclization of malonate esters with 1,3-dibromopropane (Perkin’s method) offers a viable pathway to cyclobutane analogs when modified. The procedure involves:

  • Alkylation of diethyl malonate : Reaction with 1,3-dibromopropane forms a linear tetracarboxylate.
  • Dieckmann cyclization : Intramolecular ester condensation generates the cyclobutane ring.
  • Hydrolysis and decarboxylation : Acidic or basic hydrolysis converts esters to carboxylic acids.

Yield Improvements and Limitations

  • Original yields for cyclopentane-1,2-dicarboxylic acid reached 67% after optimizing hydrolysis conditions.
  • For cyclobutane systems, ring strain reduces cyclization efficiency, necessitating high-dilution conditions to favor intramolecular reactions over polymerization.

Hydrolysis of Cyclobutane Dicarboxylate Esters

Ester-to-Acid Conversion

The final step in synthesizing 1,2-dimethylcyclobutane-1,2-dicarboxylic acid involves hydrolyzing the corresponding diester (e.g., dimethyl or diethyl ester). EP0893427B1 details a two-stage process:

  • Saponification : Treatment with aqueous methanol or ethanol under reflux.
  • Acidification : Addition of HCl or H₂SO₄ precipitates the dicarboxylic acid.

Crystallization and Purification

  • Crude products are dissolved in a methanol/water (95:5) mixture and cooled to 0°C to induce crystallization.
  • Repeated recrystallization enhances purity, albeit with a 10–15% loss in yield.

Stereochemical Considerations and Diastereomeric Control

Influence of Starting Material Geometry

  • Fumarate-derived esters yield the trans-diacid , while maleate-derived esters produce the cis-diacid .
  • Racemization during hydrolysis is mitigated by using mild acidic conditions (pH 4–5).

Chiral Auxiliaries and Resolution

  • Menthol-based esters (e.g., (1R)-menthyl) enable kinetic resolution during crystallization, achieving enantiomeric excess (ee) >90% for the trans isomer.

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Typical Yield (%)
[2+2] Cycloaddition High stereoselectivity, scalable Requires expensive Lewis acids/bases 85–92
Malonate Cyclization Utilizes inexpensive starting materials Low yields for cyclobutane systems 40–55

Applications and Derivative Synthesis

This compound serves as a precursor to:

  • Antiviral nucleoside analogs : Ester derivatives are intermediates in drugs targeting viral polymerases.
  • Chiral ligands : The rigid cyclobutane core facilitates asymmetric catalysis in metal-organic frameworks.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylcyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Synthetic Chemistry

Reactivity and Synthesis:
The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse reactions, including:

  • Diels-Alder Reactions: The compound can participate in Diels-Alder cycloaddition reactions, forming complex cyclic structures that are valuable in pharmaceuticals and agrochemicals.
  • Photochemical Transformations: It can undergo [2 + 2] photocycloaddition reactions under UV light, yielding products with high diastereoselectivity. This has been demonstrated in studies where it was used to synthesize cyclobutane derivatives with potential therapeutic applications .

Case Study: Synthesis of Cyclobutane Derivatives
A study highlighted the effective use of 1,2-dimethylcyclobutane-1,2-dicarboxylic acid in synthesizing cyclobutane derivatives through photochemical methods. The resulting compounds exhibited promising biological activity, showcasing the compound's versatility in synthetic applications .

Materials Science

Gelation Properties:
Research indicates that derivatives of this compound can act as low molecular weight gelators (LMWGs). These compounds have been shown to gel various solvents (e.g., alcohols) at low concentrations (minimum gelation concentration values ranging from 8 to 47 mg) . This property is particularly useful in developing new materials for drug delivery systems and cosmetics.

Table 1: Gelation Properties of Derivatives

CompoundSolvent TypeMinimum Gelation Concentration (mg)
Derivative AMethanol15
Derivative BEthanol25
Derivative CIsopropanol47

Medicinal Chemistry

Biological Activity:
The compound has shown potential as a scaffold for developing novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various targets:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines.
  • Enzyme Inhibition: Research indicates that the compound can act as an enzyme inhibitor, potentially useful in treating diseases such as diabetes through the inhibition of α-glucosidase .

Case Study: Anticancer Applications
In a recent study, modified versions of this compound were tested against several cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1,2-dimethylcyclobutane-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, altering the oxidative state of its environment. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylcyclobutane-1,3-dicarboxylic acid
  • 1,2-Dimethylcyclopropane-1,2-dicarboxylic acid
  • 1,2-Dimethylcyclohexane-1,2-dicarboxylic acid

Uniqueness

1,2-Dimethylcyclobutane-1,2-dicarboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two methyl groups and two carboxylic acid groups on the cyclobutane ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Q & A

Q. What are the recommended synthetic routes for 1,2-dimethylcyclobutane-1,2-dicarboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves cyclization of diols or diesters under controlled conditions. For example, cyclobutane dicarboxylic acid derivatives are synthesized via [2+2] photocycloaddition or ring-closing metathesis. Oxidation of 1,2-dimethylcyclobutane diol using strong oxidizing agents (e.g., KMnO₄ or CrO₃) can yield the dicarboxylic acid, but steric hindrance from methyl groups may require elevated temperatures or prolonged reaction times . Acid-catalyzed ester hydrolysis of preformed dimethyl esters (using H₂SO₄ or HCl) is another route, though purity depends on rigorous solvent removal .

Q. How is the stereochemistry of this compound confirmed experimentally?

Stereochemical assignment relies on:

  • NMR Spectroscopy : Coupling constants (JJ) between vicinal protons (e.g., cyclobutane ring protons) distinguish cis vs. trans isomers. For example, trans-isomers exhibit larger 3JHH^3J_{HH} values (~8–10 Hz) compared to cis (~4–6 Hz) .
  • X-ray Crystallography : Crystal structures provide definitive proof. For cyclobutane analogs, bond angles (e.g., ~88° for cyclobutane rings) and torsion angles resolve stereoisomers .
  • Polarimetry : Optical activity measurements validate enantiomeric purity if chiral centers exist .

Q. What are the key reactivity patterns of this compound in derivatization reactions?

The dicarboxylic acid undergoes:

  • Esterification : Reacts with alcohols (e.g., MeOH, EtOH) under acid catalysis (H₂SO₄) or via acyl chloride intermediates (using SOCl₂ or PCl₅) .
  • Amidation : Coupling with amines (e.g., NH₃, primary amines) via carbodiimide reagents (EDC/HOBt) forms amides, useful in peptide mimetics .
  • Decarboxylation : Thermal or catalytic decarboxylation (e.g., CuO at 200°C) yields cyclobutane derivatives, though methyl groups may stabilize the ring against decomposition .

Advanced Research Questions

Q. How do stereochemical and steric effects influence the compound’s application in asymmetric catalysis?

The cis and trans isomers exhibit divergent reactivity:

  • Steric Effects : Methyl groups in the cis configuration hinder nucleophilic attack at carbonyl groups, reducing esterification rates by ~30% compared to trans isomers .
  • Chiral Induction : Enantiopure forms (e.g., (1R,2R)-isomer) act as ligands in asymmetric hydrogenation, achieving up to 90% enantiomeric excess (ee) in ketone reductions .
  • Computational Insights : DFT studies show that trans-isomers have lower ring strain (∆G ~5 kcal/mol) than cis, favoring participation in ring-opening polymerizations .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in toxicity or enzyme inhibition studies may arise from:

  • Purity Issues : Residual solvents (e.g., DMF) in synthesis can skew bioassay results. Purity ≥98% (HPLC-validated) is critical .
  • Stereochemical Variants : cis-isomers show 10-fold higher cytotoxicity in HeLa cells than trans, likely due to enhanced membrane permeability .
  • Assay Conditions : Buffer pH affects carboxylate ionization. For example, IC₅₀ values for PDE4 inhibition vary by 50% between pH 7.4 and 6.5 .

Q. How is computational modeling applied to predict the compound’s behavior in drug delivery systems?

  • Molecular Dynamics (MD) : Simulations reveal that the cyclobutane ring enhances rigidity, improving lipid bilayer penetration by 40% compared to linear analogs .
  • Docking Studies : The dicarboxylate moiety binds Mg²⁺ in metalloenzyme active sites (e.g., HIV integrase), with binding affinities (∆G = -9.2 kcal/mol) validated by ITC .
  • ADMET Predictions : LogP values (~1.2) indicate moderate hydrophilicity, suggesting renal clearance as a primary excretion route .

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